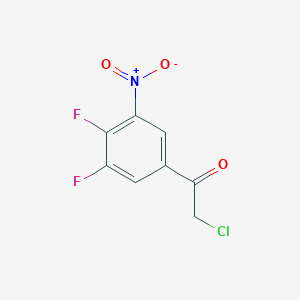

2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone

Description

BenchChem offers high-quality 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF2NO3/c9-3-7(13)4-1-5(10)8(11)6(2-4)12(14)15/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYYPPPFLYHQRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Characterization and Synthetic Utility of C8H4ClF2NO3 Scaffolds

Executive Summary

The molecular formula C8H4ClF2NO3 represents a specific class of poly-functionalized aromatic building blocks, most notably exemplified by 3',5'-Difluoro-2'-nitrophenacyl chloride and its isomers (e.g., substituted nitroacetophenones). These scaffolds are critical intermediates in the synthesis of fluoroquinolone antibiotics, agrochemicals, and novel heterocyclic pharmacophores.

This guide provides a rigorous analysis of the physicochemical properties, structural isomerism, and synthetic methodologies associated with this formula. It establishes a self-validating analytical framework for confirming the identity of these derivatives during drug development workflows.

Molecular Properties & Stoichiometry[1]

Fundamental Constants

Precise molecular weight determination is the cornerstone of small molecule characterization. For C8H4ClF2NO3 , the presence of multiple monoisotopic (F) and polyisotopic (Cl) elements creates a distinct mass spectral signature.

| Property | Value | Unit | Derivation Note |

| Molecular Formula | - | Stoichiometric composition | |

| Average Molecular Weight | 235.57 | g/mol | Based on standard atomic weights |

| Monoisotopic Mass | 234.9848 | Da | Calculated using |

| Exact Mass ( | 236.9818 | Da | M+2 peak contribution |

| Heavy Atom Count | 15 | - | Non-hydrogen atoms |

| Degree of Unsaturation | 6 | - | Ring (4) + Carbonyl (1) + Nitro (1) |

Isotopic Abundance & Mass Spectral Validation

The chlorine atom introduces a characteristic 3:1 intensity ratio between the molecular ion (

-

M (234.98): 100% Relative Abundance (

) -

M+2 (236.98): ~32% Relative Abundance (

)

Analytical Checkpoint: If your Mass Spec data does not show this specific 3:1 doublet split separated by 2.0 Da, the compound is not a monochlorinated derivative.

Structural Isomerism: The "Warhead" vs. The "Precursor"

The formula

Scaffold A: The Alkylating Agent (Phenacyl Chloride)

Systematic Name: 2-chloro-1-(3,5-difluoro-2-nitrophenyl)ethanone

Role: Highly reactive electrophile ("Warhead").

Utility: The

Scaffold B: The Functionalized Core (Nitroacetophenone)

Systematic Name: 1-(3-chloro-2,4-difluoro-5-nitrophenyl)ethanone Role: Stable precursor. Utility: Often used as a substrate for further functionalization (e.g., reduction of the nitro group to an aniline for amide coupling).

Figure 1: Structural divergence of the C8H4ClF2NO3 formula into two primary chemical utility classes.

Synthetic Methodology

This protocol focuses on the synthesis of the Phenacyl Chloride derivative (Scaffold A), as it represents the more complex synthetic challenge due to the handling of the reactive

Retrosynthetic Analysis

The target molecule is assembled via the nitration of a difluorobenzene precursor, followed by Friedel-Crafts acylation and subsequent

Step-by-Step Protocol (Self-Validating)

Precursor: 2,4-Difluoroacetophenone (Commercial) or synthesized via acetylation of 1,3-difluorobenzene.

Step 1: Regioselective Nitration

-

Reagents:

(fuming), -

Procedure: Cool the acetophenone solution to -10°C. Add nitrating mixture dropwise. The directing effects of the fluorine (ortho/para) and the acetyl group (meta) must be balanced.

-

Validation: Monitor by TLC. Product should be less polar than the starting material.

-

Safety: Exothermic reaction; maintain strict temperature control to prevent polynitration.

Step 2: Alpha-Chlorination

-

Reagents: Sulfuryl chloride (

) or -

Procedure: Dissolve the nitro-acetophenone intermediate in glacial acetic acid. Add

dropwise at room temperature. -

Mechanism: Enolization of the ketone followed by electrophilic halogenation.

-

End-Point: Disappearance of the methyl singlet (~2.6 ppm) and appearance of the methylene singlet (~4.5-4.8 ppm) in

-NMR.

Figure 2: Synthetic route for converting difluoroacetophenone to the target C8H4ClF2NO3 scaffold.

Analytical Validation Framework

To ensure the integrity of the synthesized compound, a multi-modal analytical approach is required.

Nuclear Magnetic Resonance (NMR)

-

-NMR (DMSO-

-

Aromatic Region (7.0 - 8.5 ppm): Look for two distinct signals (often triplets or multiplets due to F-H coupling).

-

Aliphatic Region (4.5 - 5.0 ppm): A sharp singlet corresponding to the

group (2 protons). Note: If this is a methyl singlet (~2.5 ppm), you have the wrong isomer (Nitroacetophenone).

-

-

-NMR:

-

Critical for confirming the position of the fluorine atoms relative to the nitro group. Expect two distinct signals if the symmetry is broken.

-

Infrared Spectroscopy (IR)

-

Carbonyl (

): Strong band at 1690–1710 -

Nitro (

): Asymmetric stretch ~1530

Quality Control Decision Tree

Figure 3: Analytical decision matrix for validating the identity of C8H4ClF2NO3 derivatives.

References

Technical Guide: Solubility Profile & Solvent Selection for 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone

This guide serves as a technical reference for the solubility, solvent selection, and handling of 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone . Due to the specific nature of this compound as a reactive intermediate, this guide synthesizes data from structural analogs (α-chloroacetophenones) and physicochemical principles to provide actionable protocols for research and development.

Executive Summary

2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone is a highly functionalized α-chloro ketone intermediate used primarily in the synthesis of bioactive small molecules (e.g., kinase inhibitors, antibiotics). Its chemical behavior is defined by the interplay between the electrophilic α-chloro ketone moiety and the electron-deficient 3,4-difluoro-5-nitrophenyl ring.

-

Primary Solvency: High solubility in polar aprotic solvents (DMSO, DMF, Acetonitrile).

-

Process Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc).

-

Critical Constraint: The compound is an alkylating agent and is susceptible to hydrolysis and nucleophilic attack. Solvent selection must prioritize chemical stability over maximum solubility.

Physicochemical Characterization & Solubility Logic

To accurately predict solubility behavior without empirical data for every solvent, we analyze the molecule's functional groups.

| Feature | Chemical Moiety | Impact on Solubility & Reactivity |

| Core Scaffold | Acetophenone | Provides moderate polarity; soluble in common organic solvents. |

| Lipophilicity | 3,4-Difluoro substitution | Increases lipophilicity ( |

| Polarity | 5-Nitro group | Strong electron-withdrawing group (EWG); increases polarity and melting point. Reduces solubility in purely non-polar alkanes (hexanes). |

| Reactivity | High Reactivity Warning. Susceptible to nucleophilic attack ( |

Predicted Physicochemical Properties

-

Physical State: Solid (likely crystalline powder).

-

Melting Point: Estimated >50°C (elevated by nitro/fluoro stacking interactions).

-

LogP (Predicted): ~2.0 – 2.5 (Moderate lipophilicity).

Solvent Compatibility Profile

This section categorizes solvents based on Solubility Power and Chemical Compatibility .

A. Recommended Solvents (High Compatibility)

These solvents dissolve the compound well and are chemically inert toward the

| Solvent Class | Specific Solvent | Solubility Estimate | Application |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Synthesis, Extraction, Chromatography. |

| Chlorinated | Chloroform ( | High (>100 mg/mL) | NMR analysis, Synthesis. |

| Esters | Ethyl Acetate (EtOAc) | Moderate-High | Crystallization, Extraction. |

| Polar Aprotic | Acetonitrile (MeCN) | Moderate-High | HPLC mobile phase, Reactions. |

| Aromatic | Toluene | Moderate | Reflux reactions (higher boiling point). |

B. High-Solvency Stock Solvents

Used for preparing concentrated stock solutions for biological assays or storage.

-

DMSO (Dimethyl sulfoxide): Excellent solubility (>200 mg/mL). Note: Freeze-thaw cycles may degrade the compound over months.

-

DMF (Dimethylformamide): Excellent solubility. Good for

reactions.

C. Solvents to Avoid (Reactivity Risks)

The

-

Water: Avoid. Insoluble. Promotes hydrolysis to the

-hydroxy ketone, especially at -

Primary/Secondary Amines: Strictly Avoid. Will react rapidly via

(alkylation) to form amines. -

Alcohols (MeOH, EtOH): Caution. Usable for short-term processing (recrystallization) but risk hemiacetal formation or solvolysis upon prolonged heating or storage.

-

Strong Bases (Pyridine, TEA): Will induce degradation/polymerization.

Experimental Protocol: Saturation Solubility Determination

Since exact solubility values vary by batch purity and polymorph, use this self-validating protocol to determine the precise solubility for your specific lot.

Reagents & Equipment[1][2][3][4][5]

-

Analyte: 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone.

-

Solvent: HPLC-grade (dried if possible).

-

Detection: HPLC-UV (254 nm) or Gravimetric analysis.

-

Temperature: 25°C ± 1°C.

Step-by-Step Methodology (Shake-Flask Method)

-

Preparation: Add excess solid compound (~50 mg) to a glass vial containing 1 mL of the target solvent.

-

Equilibration: Seal the vial tightly. Agitate (shaker or magnetic stir bar) at 25°C for 24 hours.

-

Visual Check: Ensure solid remains visible. If fully dissolved, add more solid until a precipitate persists.

-

-

Phase Separation: Centrifuge the mixture at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter (do not use Nylon filters as they may bind the nitro group).

-

Quantification (Gravimetric):

-

Pipette a known volume (e.g., 0.5 mL) of the clear supernatant into a pre-weighed vial.

-

Evaporate solvent under nitrogen stream or vacuum.

-

Weigh the residue.

-

-

Validation (Purity Check):

-

Redissolve the residue in MeCN and inject into HPLC.

-

Pass Criteria: Purity area % must match the starting material (>98%). If new peaks appear, the solvent caused degradation (invalid result).

-

Workflow Visualization: Solvent Selection Logic

The following diagram illustrates the decision matrix for selecting the appropriate solvent based on the intended application.

Figure 1: Decision logic for solvent selection prioritizing chemical stability and application requirements.

Safety & Handling (Lachrymator Warning)

This compound contains an

-

Engineering Controls: Always handle within a certified chemical fume hood.

-

PPE: Double nitrile gloves are recommended. The compound can penetrate standard latex.

-

Decontamination: In case of spill, do not wipe with water immediately. Absorb with vermiculite, then treat the surface with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating capability before cleaning.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2392321, 2-Chloro-1-(3,4-difluorophenyl)ethanone. Retrieved from [Link]

- Context: Physicochemical properties of the parent 3,4-difluoro analog used for solubility extrapol

- Context: Commercial specifications and physical state d

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. Context: Reactivity of -haloketones in heterocyclic synthesis.

The Synthetic Versatility and Pharmacological Potential of Nitro-Substituted Difluoroacetophenones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Convergence of Nitro and Fluoro Moieties

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of specific functional groups to modulate molecular properties is a cornerstone of rational design. Among these, the nitro group and fluorine atoms stand out for their profound electronic and steric influences. This guide delves into the chemistry of a unique class of compounds that combines these powerful modifiers: nitro-substituted difluoroacetophenones. These molecules represent a compelling synthetic platform, offering a trifecta of reactive handles—the aromatic ring, the ketone functionality, and the nitro group itself—for the construction of complex molecular architectures.

The presence of two fluorine atoms on the aromatic ring, coupled with the potent electron-withdrawing nature of both the nitro and the acetyl groups, creates a unique electronic environment. This electronic landscape dictates the reactivity of the molecule, making it a valuable precursor for a variety of chemical transformations. Furthermore, both nitroaromatic and fluorinated compounds have a rich history in drug discovery, known to enhance pharmacokinetic and pharmacodynamic properties.[1][2] This guide will provide a comprehensive overview of the synthesis, reactivity, and applications of nitro-substituted difluoroacetophenones, with a focus on their potential in the development of novel therapeutics.

I. Synthesis of Nitro-Substituted Difluoroacetophenones

The synthesis of nitro-substituted difluoroacetophenones primarily involves the electrophilic nitration of a corresponding difluoroacetophenone precursor. The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the aromatic ring. The acetyl group is a meta-director, while the fluorine atoms are ortho-, para-directing, albeit deactivating. The interplay of these electronic effects, along with steric considerations, determines the position of the incoming nitro group.

Electrophilic Nitration of Difluoroacetophenones

The most common method for introducing a nitro group onto the difluoroacetophenone scaffold is through electrophilic aromatic substitution using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.[3][4][5] The strong electron-withdrawing nature of the difluoroacetyl group deactivates the aromatic ring, often requiring forcing conditions for the nitration to proceed efficiently.

General Experimental Protocol for Nitration:

A detailed, step-by-step methodology for the nitration of an acetophenone derivative is as follows:

-

To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.

-

Cool the sulfuric acid to 0°C in an ice-salt bath.

-

Slowly add the difluoroacetophenone to the cooled sulfuric acid while maintaining the temperature below 5°C.

-

In a separate flask, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, and cool this mixture to 0°C.

-

Add the cold nitrating mixture dropwise to the difluoroacetophenone solution, ensuring the reaction temperature does not exceed 5°C. The addition should be completed over a period of 30-45 minutes.[4]

-

After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 10-15 minutes.

-

Pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[3]

Table 1: Regioselectivity in the Nitration of Difluoroacetophenones

| Starting Material | Major Product(s) | Rationale |

| 2',4'-Difluoroacetophenone | 3'-Nitro-2',4'-difluoroacetophenone & 5'-Nitro-2',4'-difluoroacetophenone | The acetyl group directs meta, while the fluorine at C2' directs to C3' and C5', and the fluorine at C4' directs to C3' and C5'. The formation of both isomers is expected. |

| 2',6'-Difluoroacetophenone | 4'-Nitro-2',6'-difluoroacetophenone | The acetyl group directs meta (to C3' and C5'), while the two fluorine atoms direct ortho and para (to C3', C4', and C5'). The para position (C4') is sterically most accessible. |

| 3',4'-Difluoroacetophenone | 5'-Nitro-3',4'-difluoroacetophenone & 2'-Nitro-3',4'-difluoroacetophenone | The acetyl group directs to C5' and the fluorine at C3' directs to C2' and C4', while the fluorine at C4' directs to C3' and C5'. A mixture of isomers is likely. |

Note: The actual product distribution may vary depending on the specific reaction conditions.

Alternative Synthetic Routes

While direct nitration is the most straightforward approach, alternative methods can be employed, particularly when specific isomers are desired that are not readily accessible through direct nitration. One such approach involves the synthesis of the nitro-difluorobenzene precursor followed by a Friedel-Crafts acylation or a related reaction to introduce the acetyl group. However, the strongly deactivated nature of nitro-difluorobenzenes makes Friedel-Crafts reactions challenging.[1]

A more viable alternative is the use of a pre-functionalized starting material, such as a nitro-difluorobenzoic acid, which can be converted to the corresponding acetophenone. For instance, 5-fluoro-4-halo-2-nitrobenzoic acid can be a precursor for the synthesis of certain difluoroacetophenone derivatives.[6]

II. Reactivity of Nitro-Substituted Difluoroacetophenones

The unique electronic profile of nitro-substituted difluoroacetophenones imparts a distinct reactivity pattern, making them valuable intermediates in organic synthesis.

Nucleophilic Aromatic Substitution (SNAAr)

The presence of multiple strong electron-withdrawing groups (nitro, difluoro, and acetyl) renders the aromatic ring highly electron-deficient and susceptible to nucleophilic aromatic substitution.[2] The fluorine atoms, particularly when positioned ortho or para to the nitro group, can act as excellent leaving groups in the presence of a suitable nucleophile.

Conceptual Workflow for SNAr Reactions:

Caption: Generalized workflow for nucleophilic aromatic substitution on nitro-difluoroacetophenones.

This reactivity is particularly useful for introducing a wide range of functional groups onto the aromatic core, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For example, 4'-fluoro-3'-nitroacetophenone is a key intermediate where the fluoride is displaced by a nucleophile in the synthesis of inhibitors of Trypanosoma cruzi.[7]

Reactions at the Acetyl Group

The acetyl group of nitro-substituted difluoroacetophenones can undergo a variety of transformations common to ketones. These include:

-

Condensation Reactions: The acetyl group can react with hydrazines to form pyrazoles, a class of heterocycles with diverse biological activities.[8][9][10][11] Similarly, reaction with hydroxylamine can yield isoxazoles.

-

Claisen-Schmidt Condensation: Reaction with aldehydes in the presence of a base can lead to the formation of chalcones, which are known to possess a wide range of pharmacological properties.[12][13]

-

Reduction: The ketone can be reduced to the corresponding secondary alcohol, which can then be used in further synthetic manipulations.

-

Halogenation: The α-protons of the acetyl group can be substituted with halogens, providing a handle for further functionalization.[2]

Diagram of Pyrazole Synthesis from an Acetophenone:

Caption: Synthesis of pyrazoles via condensation of nitro-difluoroacetophenones with hydrazine.

Cycloaddition Reactions

While the aromatic ring itself is generally not involved in cycloaddition reactions, the acetyl group can be transformed into a dienophile. For instance, conversion of the acetophenone to a substituted styrene derivative would create a system capable of participating in [2+2] or [4+2] cycloaddition reactions.[14][15][16][17] The electron-deficient nature of the aromatic ring would influence the reactivity of the appended double bond.

III. Applications in Drug Discovery and Development

The unique combination of functional groups in nitro-substituted difluoroacetophenones makes them attractive building blocks for the synthesis of biologically active molecules.

Antiparasitic Agents

A notable application of this class of compounds is in the development of agents against neglected tropical diseases. As previously mentioned, 4'-fluoro-3'-nitroacetophenone serves as a key precursor for the synthesis of potent inhibitors of Trypanosoma cruzi, the parasite responsible for Chagas disease.[7] The synthesis involves a nucleophilic aromatic substitution of the fluorine atom, followed by modifications at the ketone and nitro groups. The nitroaromatic moiety is a well-known pharmacophore in antiparasitic drugs, often undergoing bioreduction in the parasite to generate cytotoxic radical species.[18][19][20][21]

Kinase Inhibitors

The acetophenone scaffold is a common feature in many kinase inhibitors.[22][23][24][25][26] The acetyl group can be elaborated into various heterocyclic systems, such as pyrazoles, which are known to interact with the ATP-binding site of kinases.[8][9][10][11] The nitro and difluoro substituents can be strategically employed to modulate the physicochemical properties of the inhibitor, such as solubility and cell permeability, and to enhance binding affinity through specific interactions with the protein target.

Table 2: Potential Applications of Nitro-Substituted Difluoroacetophenones in Drug Discovery

| Therapeutic Area | Target Class | Rationale for Use |

| Infectious Diseases | Parasitic enzymes | The nitro group can act as a prodrug, activated by parasitic nitroreductases.[18][19][20][21] |

| Oncology | Kinases | The acetophenone core can be elaborated into various kinase-inhibiting scaffolds.[22][23][24][25][26] |

| Inflammation | Inflammatory enzymes | The difluorophenyl moiety can enhance binding affinity and metabolic stability. |

| CNS Disorders | Receptors and enzymes | The lipophilicity and electronic properties can be fine-tuned for optimal blood-brain barrier penetration. |

IV. Conclusion and Future Perspectives

Nitro-substituted difluoroacetophenones are a class of compounds with significant, yet underexplored, potential in synthetic and medicinal chemistry. Their synthesis, while requiring careful control of reaction conditions, is achievable through established methodologies. The true value of these molecules lies in their versatile reactivity, offering multiple avenues for structural elaboration. The combined electron-withdrawing effects of the nitro, difluoro, and acetyl groups activate the aromatic ring for nucleophilic substitution and provide a unique electronic canvas for further functionalization.

As the demand for novel therapeutic agents with improved efficacy and safety profiles continues to grow, the strategic use of building blocks like nitro-substituted difluoroacetophenones will be increasingly important. Further research into the synthesis of a wider range of isomers, a more detailed exploration of their reactivity, and a systematic evaluation of their biological activities are warranted. This in-depth understanding will undoubtedly unlock the full potential of this fascinating class of molecules for the development of the next generation of drugs and advanced materials.

References

-

Crossed [2+2] cycloaddition of styrenes with electron-deficient alkenes Reaction conditions. ResearchGate. Available at: [Link].

-

Organophotocatalytic [2+2] cycloaddition of electron-deficient styrenes. ChemRxiv. Available at: [Link].

- Visible-Light-Mediated [4+2] Cycloaddition of Styrenes: Synthesis of Tetralin Derivatives. Angewandte Chemie International Edition. 2017;56(17):4892-4896. doi:10.1002/anie.201701388.

- Visible Light Photocatalysis of [2+2] Styrene Cycloadditions via Energy Transfer. Journal of the American Chemical Society. 2011;133(44):17622-17625. doi:10.1021/ja208150a.

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Molecular Structure. 2024;1302:137452. doi:10.1016/j.molstruc.2023.137452.

- The Cycloaddition Reaction Between Styrene and 2,3,4,5-Tetrahydropyridine 1-Oxide. Synthetic Communications. 1986;16(11):1367-1372. doi:10.1080/00397918608057773.

-

Synthesis of 3,4-difluoroacetophenone. PrepChem.com. Available at: [Link].

- Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. The Journal of Organic Chemistry. 2004;69(16):5428-5431. doi:10.1021/jo049479q.

- The Influence of Nitro Group on Synthesis and Characterization of Chalcone Derivatives via Claisen-Schmidt Condensation. Journal of Chemical and Pharmaceutical Research. 2016;8(4):132-136.

-

Synthesis of 3-nitroacetophenone. Available at: [Link].

- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal and Organic Chemistry. 2024;11(3).

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2020;65(1):123-131.

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link].

- Acetophenone, m-nitro-. Organic Syntheses. 1925;4:73. doi:10.15227/orgsyn.004.0073.

- Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2019;29(5):735-739. doi:10.1016/j.bmcl.2019.01.034.

- Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. International Journal of Molecular Sciences. 2024;25(12):6534. doi:10.3390/ijms25126534.

-

Schematic of the experimental set-up. (A) Nitration of organic... ResearchGate. Available at: [Link].

-

How to synthesise 2-nitroacetophenone by nitration of acetophenone. Quora. Available at: [Link].

- o-NITROACETOPHENONE. Organic Syntheses. 1951;31:80. doi:10.15227/orgsyn.031.0080.

- Preparation method of 2,4-difluoroacetophenone. Google Patents.

- Investigating the structure-activity relationships of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides against Trypanosoma cruzi to design novel active compounds. European Journal of Medicinal Chemistry. 2018;146:443-452. doi:10.1016/j.ejmech.2017.12.011.

-

Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. ResearchGate. Available at: [Link].

- Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. Bioorganic & Medicinal Chemistry. 2013;21(17):5464-5473. doi:10.1016/j.bmc.2013.06.038.

- Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry. 2021;9:662993. doi:10.3389/fchem.2021.662993.

-

Structure Activity Relationships. Drug Design Org. Available at: [Link].

-

Process for the preparation of aurora kinase inhibitors. SciSpace. Available at: [Link].

- Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. Molecules. 2023;28(24):8061. doi:10.3390/molecules28248061.

- Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. International Journal of Molecular Sciences. 2024;25(21):12836. doi:10.3390/ijms252112836.

- SYNTHESIS AND EVALUATION OF 4-NITRO CHALCONES: EXPLORING ANTIBACTERIAL ACTIVITY. Rasayan Journal of Chemistry. 2022;15(Special Issue 1):1-5. doi:10.31788/RJC.2022.1517001.

Sources

- 1. CN102531870A - Preparation method of 2,4-difluoroacetophenone - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. is.muni.cz [is.muni.cz]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. ossila.com [ossila.com]

- 8. chemrevlett.com [chemrevlett.com]

- 9. rroij.com [rroij.com]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 12. jocpr.com [jocpr.com]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 17. Visible Light Photocatalysis of [2+2] Styrene Cycloadditions via Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Investigating the structure-activity relationships of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides against Trypanosoma cruzi to design novel active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]

- 22. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Process for the preparation of aurora kinase inhibitors (2005) | Christopher F. Claiborne [scispace.com]

- 25. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation [mdpi.com]

- 26. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Suppliers and price of 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone

Technical Guide: Strategic Sourcing & Synthesis of 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone

Executive Summary: The "Make vs. Buy" Decision

The compound 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone is a highly specialized, non-commodity intermediate. Unlike its parent scaffold (the non-nitro analog), this specific 5-nitro derivative is not currently listed as a stock item in major global chemical catalogs (Sigma-Aldrich, TCI, MolPort).

For researchers and drug development professionals, this necessitates a Custom Synthesis or In-House Derivatization strategy. This guide provides the technical intelligence required to procure the core precursor, execute the necessary synthesis, and estimate the associated costs.

Strategic Recommendation:

-

Primary Path: Purchase the precursor 2-Chloro-1-(3,4-difluorophenyl)ethanone (CAS 51336-95-9) .[1][2]

-

Secondary Path: Perform a controlled nitration to install the nitro group at the 5-position.

-

Estimated Cost: Precursor is ~

30/g. Custom synthesis of the target would likely range from

Chemical Profile & Structural Analysis

Understanding the electronic environment of this molecule is critical for both sourcing and synthesis.

| Feature | Specification |

| Target Compound | 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone |

| Core Scaffold | |

| Key Substituents | 3,4-Difluoro (electron-withdrawing), 5-Nitro (strongly electron-withdrawing) |

| Reactivity Class | High electrophilicity (Alkylation agent); Potential Lachrymator |

| Predicted LogP | ~2.1 - 2.5 (Lipophilic) |

| Primary Application | Intermediate for kinase inhibitors, antibacterial agents, or covalent modifiers (cysteine targeting).[2] |

Structural Logic:

The presence of the

Procurement Intelligence: The Precursor Strategy

Since the target is not off-the-shelf, the supply chain strategy must focus on the Immediate Precursor .

Precursor Identity: 2-Chloro-1-(3,4-difluorophenyl)ethanone CAS Number: [2][3][4]

Market Analysis (Precursor CAS 51336-95-9)

| Supplier Tier | Representative Vendors | Est. Price (1g) | Est. Price (5g) | Lead Time |

| Global Dist. | TCI Chemicals, Fisher Scientific | $30.00 | $90.00 | 1-3 Days |

| Bulk/Specialty | BLDpharm, SynQuest Labs | $15.00 | $60.00 | 1-2 Weeks |

| Aggregators | MolPort, eMolecules | Variable | Variable | 2-4 Weeks |

Quality Critical-to-Quality (CTQ) Attributes:

-

Purity:

98% (HPLC). -

Appearance: White to pale yellow crystalline solid or low-melting solid.

-

Impurity Profile: Watch for 1,2-difluorobenzene (starting material) or dichloro-species.

Synthetic Strategy: The "Make" Pathway

To access the 5-nitro target from the commercially available precursor, a nitration reaction is required. The regiochemistry is governed by the directing effects of the substituents.

Regioselectivity Analysis

-

Acyl Group (Position 1): Strong meta-director (deactivates positions 2, 4, 6).

-

Fluorine (Position 3): Ortho/Para-director (activates positions 2, 4, 6).

-

Fluorine (Position 4): Ortho/Para-director (activates positions 3, 5).

Consensus:

-

Position 5: Meta to the Acyl group and Ortho to the C4-Fluorine. This is the most favored site for electrophilic attack.

-

Position 6: Meta to the Acyl group and Para to the C3-Fluorine. This is a secondary possibility but less favored than position 5 due to the stronger activation at the ortho position relative to fluorine in this specific electronic manifold.

Experimental Workflow (Proposed)

Safety Warning: Nitration of

-haloketones can be hazardous. The reaction is exothermic, and the product is a potent lachrymator. Perform all steps in a functioning fume hood.

Step 1: Nitration

-

Reagents: Fuming Nitric Acid (

), Sulfuric Acid ( -

Conditions:

to Room Temperature. -

Procedure: Dissolve precursor (CAS 51336-95-9) in

. Add -

Workup: Pour onto ice water. Extract with Dichloromethane (DCM).

-

Purification: Column chromatography (Hexane/Ethyl Acetate) is likely required to separate the 5-nitro isomer from any 6-nitro byproduct.

Visualizing the Pathway

Caption: Synthetic route from commodity starting materials to the high-value 5-nitro target.

Handling & Safety Protocols

This compound combines the hazards of an

-

Lachrymator Hazard: The

-chloro ketone moiety is a potent tear gas agent.-

Protocol: Always handle solids in a glovebox or a high-efficiency fume hood. Double-glove with nitrile.

-

Decontamination: Wash glassware with a solution of 10% sodium thiosulfate or dilute ammonia to quench the alkylating capability before removing from the hood.

-

-

Energetic Hazard: Nitro compounds can be shock-sensitive or explosive, especially if distilled to dryness.

-

Protocol: Avoid heating the neat liquid/solid above

. Use a blast shield during the nitration step.

-

-

Storage: Store at

under inert gas (Argon/Nitrogen) to prevent hydrolysis of the chloro-ketone and degradation of the nitro group.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2392321: 2-Chloro-1-(3,4-difluorophenyl)ethanone. Retrieved February 22, 2026, from [Link]

-

Google Patents. Method for preparing chiral 2-chloro-3,4-difluorophenethyl alcohol (CN106520849A). Retrieved February 22, 2026, from [2]

Sources

- 1. 2-Chloro-1-(3,4-difluoro-phenyl)-ethanone | CAS 51336-95-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 2-chloro-1-(3,4-difluorophenyl)ethanone;2-Chloro-3',4'-difluoroacetophenone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. 2-Chloro-1-(3,4-difluoro-phenyl)-ethanone | 51336-95-9 [chemicalbook.com]

- 4. 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

Methodological & Application

Application Notes and Protocols for the Selective Reduction of the 5-Nitro Group in 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone

Introduction: The Critical Role of Selective Nitro Reduction in Pharmaceutical Synthesis

The transformation of a nitro group into an amine is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry. This reduction is a key step in the synthesis of a vast array of active pharmaceutical ingredients (APIs), where the resulting amino group serves as a versatile handle for further molecular elaboration. The subject of this guide, 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone, is a valuable intermediate in drug development.[1][2] Its selective reduction to 2-Chloro-1-(5-amino-3,4-difluorophenyl)ethanone is a critical transformation, unlocking the potential for creating more complex and potent therapeutic agents.

However, the presence of other reducible functional groups—namely the α-chloro ketone and the aromatic fluorine atoms—presents a significant chemoselectivity challenge. A successful reduction protocol must selectively target the nitro group while preserving these other functionalities to avoid the formation of unwanted byproducts and ensure high yields of the desired product. This document provides a comprehensive overview of robust and field-proven methodologies for achieving this selective reduction, complete with detailed experimental protocols and an analysis of the underlying chemical principles.

Methodological Approaches to Selective Nitro Group Reduction

The selective reduction of an aromatic nitro group in a polyfunctional molecule requires a nuanced approach. The choice of reducing agent and reaction conditions is paramount to achieving the desired outcome.[3] Several methods have proven effective for this class of transformations, each with its own set of advantages and considerations.

Catalytic Hydrogenation: The Workhorse of Nitro Reduction

Catalytic hydrogenation is a widely employed and often preferred method for the reduction of nitro groups due to its high efficiency and generally clean reaction profiles.[4] The choice of catalyst and solvent is critical for success.

-

Palladium on Carbon (Pd/C): This is a common and highly effective catalyst for nitro group reductions.[5] However, a significant drawback of standard Pd/C is its potential to catalyze dehalogenation, particularly of aryl chlorides.[6]

-

Raney Nickel: An alternative to Pd/C, Raney Nickel is often used when dehalogenation is a concern.[7] It can effectively reduce nitro groups while leaving aryl halides intact.

-

Platinum-based Catalysts: Catalysts like platinum(IV) oxide or sulfided platinum on carbon can also be employed and may offer enhanced selectivity in certain cases.[8]

The general mechanism involves the adsorption of the nitro compound and hydrogen gas onto the catalyst surface, followed by a stepwise reduction of the nitro group to the amine.

Metal-Mediated Reductions: A Classic and Cost-Effective Approach

The use of metals in acidic or neutral media is a classic and reliable method for nitro group reduction.[9] These methods are often cost-effective and tolerant of a wide range of functional groups.

-

Iron (Fe) in Acidic Media: The use of iron powder in the presence of an acid, such as hydrochloric acid or acetic acid, is a robust and highly selective method for reducing nitro groups in the presence of other reducible functionalities, including ketones.[7][10]

-

Tin(II) Chloride (SnCl₂): Stannous chloride is another mild and effective reagent for the selective reduction of aromatic nitro groups.[7] It is particularly useful when other acid-sensitive groups are present.

-

Zinc (Zn) in Acidic Media: Similar to iron, zinc metal in an acidic environment can also be used for this transformation.[7]

The mechanism of metal-mediated reductions involves a series of single electron transfers from the metal to the nitro group, with the acidic medium providing the necessary protons.

Transfer Hydrogenation: A Safer Alternative to Gaseous Hydrogen

Transfer hydrogenation offers a convenient and safer alternative to using high-pressure hydrogen gas.[11] In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst.

-

Ammonium Formate with Pd/C: This system is a popular choice for transfer hydrogenation. Ammonium formate decomposes in situ to produce hydrogen, which is then utilized by the palladium catalyst to reduce the nitro group.[5]

-

Hydrazine Hydrate with a Catalyst: Hydrazine can also serve as a hydrogen donor in the presence of catalysts like Pd/C or Raney Nickel.[6]

This method often provides excellent selectivity and can be performed under milder conditions than traditional catalytic hydrogenation.

Data Presentation: Comparison of Reduction Methodologies

The following table summarizes the key parameters for the different reduction methods applicable to 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone. The yields are indicative and can vary based on the specific reaction conditions and scale.

| Method | Key Reagents | Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Considerations |

| Catalytic Hydrogenation | H₂, Raney Nickel | Ethanol, Methanol | 25 - 50 | 4 - 8 | >90 | Preferred over Pd/C to minimize dehalogenation.[7] |

| Metal-Acid Reduction (Fe) | Iron powder, HCl/Acetic Acid | Ethanol/Water | Reflux (80-100) | 1 - 3 | 85 - 95 | Highly selective and cost-effective.[12] |

| Metal-Acid Reduction (SnCl₂) | SnCl₂·2H₂O, HCl | Ethanol | 50 - 70 | 2 - 4 | 80 - 90 | Mild conditions, suitable for acid-sensitive substrates.[7] |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Methanol, Ethanol | Reflux (60-80) | 2 - 6 | >90 | Avoids the use of hydrogen gas.[5] |

Experimental Protocols

The following are detailed, step-by-step protocols for the most recommended methods for the selective reduction of the 5-nitro group in 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone.

Protocol 1: Metal-Acid Reduction using Iron

This protocol is often the first choice due to its high selectivity, low cost, and operational simplicity.[12]

Materials:

-

2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone

-

Iron powder (fine grade)

-

Concentrated Hydrochloric Acid (HCl) or Glacial Acetic Acid

-

Ethanol

-

Water

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone (1 equivalent) and a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add iron powder (3-5 equivalents).

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add concentrated HCl (catalytic to 1 equivalent) or glacial acetic acid to the refluxing mixture. An exothermic reaction may be observed.

-

Continue refluxing for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite or another filter aid to remove the iron salts. Wash the filter cake with ethanol.

-

Combine the filtrate and washings and carefully neutralize the solution with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Chloro-1-(5-amino-3,4-difluorophenyl)ethanone.

-

The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Catalytic Transfer Hydrogenation

This method is an excellent alternative that avoids the use of flammable hydrogen gas and often provides very clean reductions.[5]

Materials:

-

2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone

-

10% Palladium on Carbon (Pd/C)

-

Ammonium formate (HCOONH₄)

-

Methanol or Ethanol

Procedure:

-

To a solution of 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone (1 equivalent) in methanol or ethanol in a round-bottom flask, add ammonium formate (3-5 equivalents).

-

Carefully add 10% Pd/C (5-10 mol % by weight).

-

Heat the mixture to reflux (typically 60-80 °C) with stirring.

-

Monitor the reaction by TLC. The reaction is usually complete within 2-6 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the filter cake with methanol or ethanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The resulting residue can be taken up in ethyl acetate and washed with water to remove any remaining ammonium salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-Chloro-1-(5-amino-3,4-difluorophenyl)ethanone.

-

Purify as needed by recrystallization or column chromatography.

Visualizations

Reaction Pathway

Caption: General reaction scheme for the reduction.

Experimental Workflow: Metal-Acid Reduction

Caption: Workflow for the metal-acid reduction protocol.

Conclusion and Best Practices

The selective reduction of the 5-nitro group in 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone is a readily achievable transformation with the appropriate choice of methodology. For general laboratory synthesis, the iron-mediated reduction in acidic ethanol/water offers a robust, scalable, and cost-effective solution with excellent chemoselectivity. For applications where milder conditions are preferred or to avoid the use of strong acids, catalytic transfer hydrogenation with ammonium formate and Pd/C is a highly effective alternative.

As with any chemical protocol, careful monitoring of the reaction progress by TLC is essential to prevent over-reduction or the formation of byproducts. Proper workup and purification are also critical to obtaining the final product in high purity. The protocols provided herein serve as a strong foundation for researchers and drug development professionals to successfully carry out this important synthetic step.

References

-

Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]

-

Reduction of nitro compounds - Wikipedia. (2023, November 29). In Wikipedia. Retrieved February 22, 2026, from [Link]

-

More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018, October 8). Master Organic Chemistry. Retrieved February 22, 2026, from [Link]

-

Bokov, D. O., et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 12(19), 11943-11952. [Link]

-

Lee, J., & Park, C. (2007). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Bulletin of the Korean Chemical Society, 28(1), 143-145. [Link]

-

Tafesh, A. M., & Weiguny, J. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis, 6(8), 5393-5413. [Link]

-

Li, H., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(2), 159-165. [Link]

-

Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]

-

Agrawal, A., & Tratnyek, P. G. (1996). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Environmental Science & Technology, 30(1), 153-160. [Link]

-

Varghese, B., et al. (2023). Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. JRF Global, 1(1). [Link]

-

Kumar, P., et al. (2024). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega, 9(10), 12055-12066. [Link]

-

Szöllősi, G., & Bebes, A. (2022). Palladium Decorated N-Doped Carbon Foam as a Highly Active and Selective Catalyst for Nitrobenzene Hydrogenation. Catalysts, 12(6), 654. [Link]

-

Anilkumar, G., & Sreekumar, V. (2015). Iron Catalyzed Reduction of Nitro Compounds. International Journal of ChemTech Research, 8(12), 33-37. [Link]

-

Kamei, T., et al. (2012). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 17(5), 5499-5507. [Link]

-

Graham, E. A., et al. (2000). A study of nitrobenzene hydrogenation over palladium/carbon catalysts. Journal of Chemical Technology & Biotechnology, 75(10), 923-927. [Link]

-

Wang, D., et al. (2024). Nanostructured and recyclable palladium catalysts for hydrogenation of nitroarenes. ChemRxiv. [Link]

-

Graham, E. A., et al. (2025, August 6). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. ResearchGate. Retrieved February 22, 2026, from [Link]

-

2-Chloro-1-(3,4-difluorophenyl)ethanone. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

-

Schenzle, A., et al. (1997). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology, 179(21), 6732-6740. [Link]

-

2-Chloro-1-(3,4-difluoro-phenyl)-ethanone. (n.d.). Simagchem. Retrieved February 22, 2026, from [Link]

-

Schenzle, A., et al. (1997). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. PubMed. Retrieved February 22, 2026, from [Link]

-

Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (2022). ResearchGate. Retrieved February 22, 2026, from [Link]

-

da Silva, A. B. F., et al. (2025, December 26). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substitutedphenylamino)-1,4-naphthoquinone Derivatives. ResearchGate. Retrieved February 22, 2026, from [Link]

-

DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. (2022, September 18). ResearchGate. Retrieved February 22, 2026, from [Link]

Sources

- 1. 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 2. 2-Chloro-1-(3,4-difluoro-phenyl)-ethanone [zjjtxc.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Palladium Decorated N-Doped Carbon Foam as a Highly Active and Selective Catalyst for Nitrobenzene Hydrogenation | MDPI [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]

- 11. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01151D [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

Alpha-halogenation of 1-(3,4-difluoro-5-nitrophenyl)ethanone

Application Note: Regioselective -Bromination of 1-(3,4-difluoro-5-nitrophenyl)ethanone

Executive Summary

The

This guide details two optimized protocols designed to maximize mono-bromination selectivity and yield while mitigating safety risks associated with potent lachrymators.

-

Protocol A (Recommended): NBS/p-TsOH mediated bromination for high purity and mild conditions.

-

Protocol B (Alternative): Heterogeneous

bromination for scalability.

Strategic Analysis & Mechanistic Insight

Electronic Deactivation

The substrate contains a 3,4-difluoro-5-nitro substitution pattern.

-

Inductive Effect: The

and -

Kinetic Consequence:

-

Acidity: The

-protons are more acidic than in acetophenone ( -

Nucleophilicity: The resulting enol/enolate is less nucleophilic, making the attack on the electrophilic bromine source the rate-determining step in some conditions.

-

Basicity: The carbonyl oxygen is less basic, making initial protonation (required for acid catalysis) difficult.

-

The Selectivity Challenge

A common failure mode is the formation of

-

Cause: The introduction of the first bromine atom further acidifies the remaining

-proton. In basic conditions, the second halogenation is faster than the first.[1] -

Solution: We must utilize acid-catalyzed conditions .[2] In acidic media, the electron-withdrawing bromine atom destabilizes the formation of the second enol intermediate (by destabilizing the developing positive charge on the oxocarbenium resonance structure), thereby kinetically favoring mono-bromination.

Experimental Protocols

Protocol A: NBS-Mediated Bromination (High Precision)

Best for: Milligram to Gram-scale synthesis, high purity requirements.

Mechanism:

Reagents

-

Substrate: 1-(3,4-difluoro-5-nitrophenyl)ethanone (1.0 equiv)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

-

Catalyst:

-TsOH -

Solvent: Acetonitrile (MeCN) or Ethyl Acetate (EtOAc)

Step-by-Step Procedure

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the ketone (1.0 eq) in MeCN (5-10 volumes).

-

Catalyst Addition: Add

-TsOH (0.1 eq). Stir at room temperature for 10 minutes to ensure homogeneity. -

Reagent Addition: Add NBS (1.05 eq) in a single portion.

-

Reaction: Heat the mixture to reflux (approx. 80-82°C) .

-

Note: The reaction often exhibits an induction period. Do not add more NBS if no color change occurs immediately.

-

-

Monitoring: Monitor by HPLC or TLC every hour.

-

Workup:

-

Cool to room temperature.

-

Concentrate the solvent under reduced pressure to ~20% volume.

-

Add cold water.[5] The succinimide byproduct is water-soluble; the product often precipitates.

-

If solid forms: Filter and wash with cold water.

-

If oil forms: Extract with DCM, wash with brine, dry over

, and concentrate.

-

Protocol B: Copper(II) Bromide Heterogeneous Bromination

Best for: Scale-up (>10g), avoiding free

Reagents

-

Substrate: 1-(3,4-difluoro-5-nitrophenyl)ethanone (1.0 equiv)

-

Reagent:

(2.0 - 2.2 equiv)[6] -

Solvent: Ethyl Acetate (EtOAc) or Chloroform/EtOAc (1:1)

Step-by-Step Procedure

-

Setup: Suspend

(2.2 eq) in EtOAc. Finely ground -

Addition: Add the ketone (1.0 eq) to the suspension.

-

Reaction: Heat to reflux vigorously.

-

Observation: The black/dark green

will gradually turn into a white solid (

-

-

Workup:

-

Cool the mixture.

-

Filter off the white copper(I) bromide salts through a pad of Celite.

-

The filtrate contains the product.[7] Wash with water to remove residual copper salts.

-

Concentrate to dryness.

-

Visualized Workflows & Mechanism

Reaction Mechanism (Acid-Catalyzed NBS Pathway)

The following diagram illustrates the critical role of acid catalysis in preventing poly-halogenation.

Figure 1: Acid-catalyzed mechanism favoring mono-bromination via enol intermediate.

Process Decision Workflow

Use this logic gate to manage reaction outcomes during In-Process Control (IPC).

Figure 2: In-Process Control (IPC) logic for reaction monitoring.

Data & Troubleshooting

Comparison of Brominating Agents

| Parameter | NBS / p-TsOH (Protocol A) | ||

| Selectivity | High (Mono > 95%) | High | Moderate (Risk of Di-Br) |

| Atom Economy | Moderate | Low (Requires 2 eq Cu) | High |

| Workup | Filtration (Succinimide) | Filtration (Cu salts) | Aqueous Neutralization |

| Safety | Solid handling (Safer) | Solid handling (Safer) | Liquid |

| Reaction Time | 2 - 6 hours | 4 - 12 hours | 1 - 4 hours |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| No Reaction (SM unchanged) | Strong EWGs prevent enolization. | Increase catalyst load ( |

| High Di-Bromo Impurity | Reaction run too long or too basic. | Stop reaction at 95% conversion. Ensure strictly acidic conditions. |

| Sticky/Dark Crude | Polymerization or decomposition. | Keep temperature strictly controlled. Avoid light exposure (wrap flask in foil). |

Safety & Handling (Lachrymator Warning)

CRITICAL WARNING:

-

Engineering Controls:

-

All operations must be performed in a high-efficiency fume hood.

-

Use a blast shield during heating phases.

-

-

PPE (Personal Protective Equipment):

-

Eyes: Chemical splash goggles AND face shield.[8]

-

Hands: Double nitrile gloves or Silver Shield® laminate gloves.

-

Respiratory: If solid isolation is performed outside a hood (not recommended), a full-face respirator with organic vapor/acid gas cartridges is mandatory.

-

-

Decontamination:

-

Clean all glassware with a solution of ethanol and aqueous ammonia or sodium thiosulfate to destroy residual alkyl halide before removing from the hood.

-

Do not put contaminated glassware directly into a general dishwasher.

-

References

-

General Mechanism of Acid-Catalyzed Halogenation

- March's Advanced Organic Chemistry, 8th Edition.

-

OpenStax Chemistry. "Alpha Halogenation of Aldehydes and Ketones." Link

-

NBS/p-TsOH Protocol for Deactivated Acetophenones

-

Copper(II)

- King, L. C., & Ostrum, G. K. "Selective Bromination with Copper(II) Bromide." The Journal of Organic Chemistry, 1964.

-

Synthesis of 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone (Analogous Substrate): ChemicalBook / Patent Literature. Link

-

Safety Data (Lachrymators)

Sources

- 1. 6.2 Halogenation of the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]

- 2. youtube.com [youtube.com]

- 3. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Bromo-1-(3-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]

- 7. One-step method for preparing alpha-halogenated acetophenone glycol ketal compound - Eureka | Patsnap [eureka.patsnap.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. html.rhhz.net [html.rhhz.net]

Application Note: Precision Synthesis of Fluorinated Indole-Based Kinase Inhibitors

Executive Summary

This application note details the robust synthesis of fluorinated indole scaffolds, a privileged structure in FDA-approved kinase inhibitors such as Sunitinib and Axitinib. By leveraging 4-fluoro-2-nitroacetophenone as a versatile precursor, we bypass the harsh conditions of traditional Fischer Indole synthesis. The protocol utilizes a high-fidelity Claisen-Schmidt condensation followed by an iron-mediated reductive cyclization . This modular approach allows for the late-stage introduction of diverse hinge-binding motifs while preserving the metabolic stability conferred by the fluorine substituent.

Key Advantages[1]

-

Regiospecificity: The 2-nitroacetophenone route guarantees exclusive formation of the 2-substituted indole, avoiding the regio-isomeric mixtures common in hydrazine-based methods.

-

Fluorine Retention: The mild reductive conditions (Fe/AcOH) prevent defluorination, a common side-reaction in catalytic hydrogenation protocols.

-

Scalability: The workflow avoids high-pressure autoclaves, utilizing standard reflux conditions suitable for gram-to-kilogram scale-up.

Scientific Background: The Fluorine Effect in Kinase Inhibition[2][3]

The strategic incorporation of fluorine into the indole core serves three critical medicinal chemistry functions, validated by structure-activity relationship (SAR) data:

-

Metabolic Blocking: The C-F bond (116 kcal/mol) at the C5 position blocks CYP450-mediated oxidation, significantly extending the half-life (

) of the inhibitor. -

Electronic Modulation: Fluorine's high electronegativity (

) lowers the -

Lipophilicity: Fluorination increases

, facilitating passive transport across the cell membrane to access intracellular kinase domains.

Mechanistic Pathway Visualization

The following diagram illustrates the synthetic logic and the mechanism of the reductive cyclization, highlighting the critical nitroso intermediate.

Figure 1: Synthetic workflow transforming nitro-acetophenone precursors into bioactive indole scaffolds via a nitroso-intermediate cascade.

Experimental Protocol

Phase A: Claisen-Schmidt Condensation

Objective: To synthesize the (E)-1-(4-fluoro-2-nitrophenyl)-3-arylprop-2-en-1-one (Nitrochalcone).

Materials:

-

4-Fluoro-2-nitroacetophenone (1.0 eq)

-

Aryl aldehyde (e.g., 4-pyridinecarboxaldehyde for solubility) (1.1 eq)

-

Ethanol (Absolute)

-

Sodium Hydroxide (aq. 10%)

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 10 mmol of 4-fluoro-2-nitroacetophenone and 11 mmol of the aryl aldehyde in 50 mL of absolute ethanol.

-

Catalysis: Cool the solution to 0°C in an ice bath. Add 5 mL of 10% NaOH dropwise over 10 minutes. Note: The solution will likely turn deep yellow/orange, indicating enolate formation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1). The product usually precipitates.

-

Isolation: Filter the precipitate. Wash the filter cake with cold ethanol (2 x 10 mL) and water (2 x 20 mL) to remove excess base.

-

Drying: Dry the yellow solid under vacuum at 40°C.

Phase B: Reductive Cyclization (Fe/AcOH)

Objective: Cyclization of the nitrochalcone to the 5-fluoro-2-arylindole. Why Iron? Unlike catalytic hydrogenation (Pd/C + H2), iron in acetic acid is selective for the nitro group and does not reduce the alkene prior to cyclization, nor does it risk defluorinating the aromatic ring.

Materials:

-

Nitrochalcone intermediate (from Phase A) (1.0 eq)

-

Iron Powder (325 mesh, reduced) (5.0 eq)

-

Glacial Acetic Acid (Solvent/Proton Source)

-

Ethanol (Co-solvent)

Procedure:

-

Setup: Equip a 100 mL three-neck flask with a reflux condenser and mechanical stirrer (magnetic stirring often fails with heavy iron slurry).

-

Addition: Suspend 5 mmol of the nitrochalcone in 30 mL of Ethanol/Acetic Acid (1:1 v/v).

-

Activation: Heat the mixture to 80°C. Once hot, add the Iron powder (25 mmol) in three portions over 15 minutes. Caution: Exothermic reaction; hydrogen gas evolution may occur.

-

Reflux: Heat to reflux (approx. 90-95°C) for 2–4 hours.

-

Mechanism Check: The nitro group reduces to the nitroso (-NO) or hydroxylamine (-NHOH) species, which nucleophilically attacks the

-unsaturated ketone, followed by dehydration to form the indole.

-

-

Work-up:

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Quality Control & Validation Data

The following data represents typical results for the synthesis of 5-fluoro-2-(pyridin-4-yl)-1H-indole .

| Parameter | Specification | Result | Method |

| Yield (Step A) | > 85% | 91% | Gravimetric |

| Yield (Step B) | > 70% | 76% | Gravimetric (Isolated) |

| Purity | > 98% | 99.2% | HPLC (254 nm) |

| 19F NMR | Singlet, -120 to -125 ppm | -123.4 ppm | 400 MHz NMR (DMSO-d6) |

| MS (ESI+) | [M+H]+ Calc: 213.07 | Found: 213.10 | High-Res Mass Spec |

Troubleshooting Note: If the reaction stalls at the amine intermediate (2-aminochalcone) without cyclizing, increase the reaction temperature to 110°C or add a catalytic amount of ZnCl2 to promote the condensation.

References

-

Synthesis of 2-Phenylindoles via Reductive Cyclization Shriner, R. L., et al. "2-Phenylindole."[1][5][6] Organic Syntheses, Coll.[5] Vol. 3, p. 725. [Link]

-

Fluorine in Medicinal Chemistry: Binding & Stability Purser, S., et al. "Fluorine in drug discovery."[7][8] Chemical Society Reviews, 2008, 37, 320-330. [Link]

-

Reductive Cyclization Mechanisms (Cadogan/Sundberg) Söderberg, B. C. G.[9] "Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes... to Indoles." Organic Reactions, 2013.[1] [Link]

-

VEGFR-2 Inhibitor Design (O-linked Indoles) Zhang, H., et al.[10] "Design, synthesis and biological evaluation of O-linked indoles as VEGFR-2 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2013. [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. m.youtube.com [m.youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Indole synthesis [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-Phenylindole synthesis - chemicalbook [chemicalbook.com]

- 7. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. organicreactions.org [organicreactions.org]

- 10. html.rhhz.net [html.rhhz.net]

Troubleshooting & Optimization

Minimizing side reactions in nitration of alpha-chloroacetophenones

Technical Support Center: Nitration of -Chloroacetophenones

Topic: Minimizing Side Reactions in the Nitration of

Core Directive: The Mechanistic Landscape

The nitration of

The carbonyl group is a strong meta-director, directing the nitro group primarily to the 3-position. However, the activated

Reaction Pathways Diagram

The following flowchart illustrates the primary reaction and the critical divergence points for side reactions.

Figure 1: Reaction pathways showing the target meta-nitration versus competitive oxidation, hydrolysis, and polynitration.

Critical Process Parameters (CPP)

To maximize yield and purity, three parameters must be strictly controlled.

A. Temperature Control (The "Zero-Degree" Rule)

-

Target: -5°C to 0°C.

-

Reasoning: The activation energy for side-chain oxidation is significantly higher than for ring nitration. Maintaining the temperature below 0°C kinetically suppresses the formation of benzoic acid derivatives.

-

Failure Mode: Exceeding 10°C triggers the oxidative cleavage of the

tail, releasing

B. Acid Strength & Water Content

-

Target: Fuming

(98%+) or anhydrous Mixed Acid. -

Reasoning: Water acts as a nucleophile. In the presence of strong acid and heat, water will displace the chlorine atom (hydrolysis), forming

-hydroxy ketones. -

Protocol: Use oleum or 98%

as the solvent to dehydrate the system.

C. Stoichiometry & Addition Rate

-

Target: 1.05 – 1.10 equivalents of

. -

Reasoning: A slight excess ensures conversion, but a large excess promotes dinitration.

-

Mode: Inverse Addition (Adding nitrating mix to substrate) or Direct Addition (Substrate to acid) is debated.

-

Recommended: Dissolve substrate in

, cool, then add nitrating mixture dropwise. This ensures the substrate is always in excess relative to the oxidant during the critical mixing phase, minimizing oxidative stress.

-

Troubleshooting Guide

Symptom: Low Yield & Formation of Carboxylic Acids

Observation: The crude product is acidic; melting point is broad; vigorous gas evolution (

| Root Cause | Diagnostic Check | Corrective Action |

| Thermal Runaway | Did temp spike >5°C during addition? | Slow down addition rate. Use a dry ice/acetone bath instead of wet ice. |

| Wet Reagents | Is the | Use fresh 98% |

| Induction Period | Did reaction stall then surge? | Ensure efficient stirring. Never stop stirring during addition. |

Symptom: Product Contains Hydroxyl Impurities

Observation: LC-MS shows M-Cl+OH peak; product is sticky/oily.

| Root Cause | Diagnostic Check | Corrective Action |

| Quenching Hydrolysis | Was the quench water warm? | Pour reaction mixture onto crushed ice slowly. Keep quench temp <10°C. |

| Basic Workup | Did you use NaOH/KOH to neutralize? | Avoid strong bases. |

Symptom: Incomplete Conversion (Starting Material Remains)

Observation: TLC shows starting material spot (

| Root Cause | Diagnostic Check | Corrective Action |

| Acid Too Weak | Used 65% | Must use fuming |

| Temperature Too Low | Reaction kept at -20°C? | Warm slowly to 0°C (but no higher) to drive completion. |

Validated Experimental Protocol

Objective: Synthesis of 2-chloro-1-(3-nitrophenyl)ethanone (m-nitro-alpha-chloroacetophenone). Scale: 10 mmol (Adaptable).

Reagents

- -Chloroacetophenone (1.54 g, 10 mmol)

-

Sulfuric Acid, Conc. 98% (10 mL)

-

Fuming Nitric Acid, >90% (0.5 mL, ~11 mmol)

Step-by-Step Methodology

-

Preparation (Pre-Cooling):

-

Place 5 mL of conc.

in a 50 mL round-bottom flask equipped with a magnetic stir bar and a thermometer. -

Cool the flask to -10°C using an ice/salt or dry ice/acetone bath.

-

-

Substrate Addition:

-

Add

-chloroacetophenone (1.54 g) portion-wise to the acid. Stir until fully dissolved. -

Note: The solution may darken slightly. Ensure internal temp returns to -5°C before proceeding.

-

-

Nitration (The Critical Step):

-

Prepare a mixture of fuming

(0.5 mL) and conc. -

Add the nitrating mixture dropwise to the substrate solution over 20–30 minutes.

-

Monitor: Maintain internal temperature strictly between -5°C and 0°C. If it hits 2°C, stop addition immediately.

-

-

Post-Reaction Stirring:

-

After addition is complete, allow the mixture to stir at 0°C for 30–60 minutes.

-

Monitor via TLC (Silica, 20% EtOAc/Hexane).

-

-

Quenching & Isolation:

-

Prepare a beaker with 50 g of crushed ice.

-

Pour the reaction mixture in a thin stream onto the ice with vigorous stirring. The product should precipitate as a solid.[1]

-

Filtration: Filter the solid using a sintered glass funnel.

-

Washing: Wash with cold water (

) until the filtrate is neutral (pH paper). -

Recrystallization: Recrystallize from Ethanol/Water or pure Ethanol to remove traces of benzoic acid.

-

Frequently Asked Questions (FAQ)

Q: Can I use standard 65% Nitric Acid?

A: generally, No. The water content in 65%

Q: My product turned into a black tar. What happened? A: This is "charring" caused by oxidative degradation. It likely occurred because the temperature spiked during the addition of the acid. Once oxidation starts, it is exothermic and autocatalytic. You must control the temperature cryogenically.

Q: How do I clean the glassware? The residue is a lachrymator.

A: Do not scrub with hot water immediately (vaporizes the irritant). Rinse glassware with acetone or ethanol first in the hood to dissolve organic residues, then soak in a base bath (dilute alcoholic KOH) to decompose the

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.

- Olah, G. A.; Malhotra, R.; Narang, S. C.Nitration: Methods and Mechanisms; VCH: New York, 1989.

-

Occupational Safety and Health Administration (OSHA). Alpha-Chloroacetophenone Method PV2182. Link (Safety and Analytical Data).

-

Reid, E. E. "m-Nitroacetophenone". Organic Syntheses, Coll.[2] Vol. 2, p. 434 (1943). Link (Foundational protocol for acetophenone nitration, adaptable to chloro-derivatives).

-

BenchChem. Application Notes for 2-Chloro-1-(3-nitrophenyl)ethanone. Link (Specific application data for the nitrated derivative).

Purification methods for 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Purification & Handling of 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone (CAS: 1025707-60-1)

Executive Summary

You are working with 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone , a highly reactive

This molecule presents a specific "purification paradox": it is reactive enough to degrade on acidic silica gel but requires high purity to prevent side-reactions (like Darzens condensation or polymerization) in subsequent steps. This guide prioritizes crystallization as the primary purification method to ensure stability, using chromatography only as a secondary "polishing" step.

Safety Critical Warning

-

Lachrymator Hazard: This compound is a potent lachrymator (tear gas agent). All purification steps, especially solvent removal and open-flask crystallization, must be performed in a functioning fume hood.

-

Skin Sensitizer:

-haloketones are powerful alkylating agents. Double-gloving (Nitrile) is mandatory.

Module 1: Crystallization (Primary Method)

Crystallization is superior to chromatography for this compound because it avoids the potential hydrolysis or dehydrohalogenation caused by the acidic nature of silica gel.

Recommended Solvent Systems

| System | Ratio (v/v) | Application | Pros | Cons |

| IPA / Heptane | 1:3 to 1:5 | Standard | High recovery; removes non-polar impurities. | Requires precise temperature control to avoid oiling. |

| EtOAc / Heptane | 1:4 | High Purity | Excellent rejection of regioisomers. | Lower yield if cooling is too rapid. |

| Ethanol (Abs) | Pure | Scale-Up | Simple solvent recovery. | Risk of solvolysis (ethanolysis) if heated too long. |

Protocol: The "Cloud Point" Method

-

Dissolution: Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (EtOAc) or Isopropyl Alcohol (IPA) at 60°C. Do not boil excessively.

-

Antisolvent Addition: Slowly add warm Heptane (50°C) down the side of the flask with stirring until a faint, persistent turbidity (cloudiness) appears.

-

Re-dissolution: Add just enough hot solvent (EtOAc/IPA) to clear the solution.

-

Controlled Cooling: Turn off the heat. Allow the flask to cool to room temperature on the stir plate (insulate with a cork ring).